Enhanced Carbonic Anhydrase Binding Affinity Conferred by 3,5-Dichloro Substitution Pattern
Chloro substituents at the 3,5-positions of benzenesulfonamide derivatives have been shown to increase binding affinity for all tested carbonic anhydrase isoforms when directly compared to non-chlorinated benzenesulfonamide controls [1]. This class-level finding establishes that the 3,5-dichloro motif present in the target compound provides a measurable affinity enhancement relative to unsubstituted or alternative-substituted benzenesulfonamide scaffolds [2].
| Evidence Dimension | Binding affinity to carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | 3,5-Dichloro substitution pattern (present in target compound) |
| Comparator Or Baseline | Non-chlorinated benzenesulfonamide derivatives |
| Quantified Difference | Increased affinity observed across all tested CA isoforms; specific Ki fold-change not quantified in available literature for this exact compound |
| Conditions | In vitro carbonic anhydrase enzyme inhibition assays; multiple human CA isoforms |
Why This Matters
The 3,5-dichloro substitution pattern provides a baseline affinity advantage in carbonic anhydrase-targeting applications compared to non-chlorinated benzenesulfonamide building blocks.
- [1] NFDI4DS / UHH-SEMS. Chloro substituents at 3,5-positions of benzenesulfonamide derivatives increased the affinity for all carbonic anhydrases as compared to non-chlorinated compounds. Research Data Repository, 2021. View Source
- [2] Zubrienė, A., et al. Organic Synthesis of Substituted Chlorinated Benzenesulfonamides as Selective Inhibitors of Several CA Isoforms. In: Carbonic Anhydrases as Biocatalysts. Springer, 2019, pp 143-159. View Source
